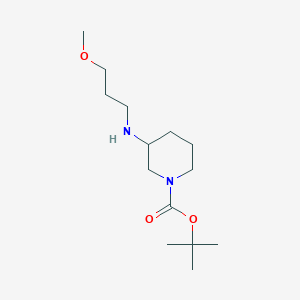

tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate

Description

Historical Context and Development

The development of this compound represents a significant milestone in the evolution of piperidine chemistry that began in the late 19th century. The foundational work in piperidine synthesis can be traced back to early heterocyclic chemistry research, with the first systematic approaches to piperidine derivatives emerging in the early 1900s. The specific compound under investigation was first cataloged in chemical databases in 2010, with its structure initially characterized and assigned the PubChem CID 45036919.

The historical significance of this compound lies in its development as part of the broader effort to create functionalized piperidine derivatives for pharmaceutical applications. The incorporation of the tert-butoxycarbonyl protecting group, commonly referred to in chemical literature as the Boc group, became a standard methodology in organic synthesis during the mid-20th century, allowing chemists to selectively protect and deprotect amine functionalities during complex synthetic sequences. The methoxypropyl substituent represents a strategic modification that enhances the compound's solubility characteristics and provides additional sites for further chemical elaboration.

The compound's development trajectory reflects the increasing sophistication of synthetic organic chemistry and the growing demand for specialized intermediates in pharmaceutical research. Its synthesis and characterization have been documented in multiple patent applications and scientific publications, indicating its commercial and research significance. The evolution of synthetic methodologies for creating such complex piperidine derivatives has been driven by the pharmaceutical industry's need for diverse chemical scaffolds that can serve as starting points for drug discovery programs.

Significance in Heterocyclic Chemistry

This compound occupies a crucial position within the broader landscape of heterocyclic chemistry, particularly in the realm of nitrogen-containing six-membered rings. Piperidine derivatives, as a class, represent one of the most frequently encountered structural motifs in natural products and pharmaceutical compounds. The significance of this particular compound stems from its multifunctional nature, combining a saturated heterocycle with strategically positioned functional groups that enable diverse chemical transformations.

The piperidine ring system itself is recognized for its conformational flexibility and its ability to serve as a scaffold for the presentation of pharmacophoric elements in three-dimensional space. The addition of the methoxypropyl amino substituent at the 3-position introduces both electronic and steric factors that can significantly influence the compound's reactivity and biological activity. This substitution pattern is particularly noteworthy because the 3-position of piperidine is challenging to functionalize directly, making this compound valuable as a synthetic intermediate.

Recent advances in asymmetric synthesis have highlighted the importance of enantiomerically pure 3-substituted piperidines, with researchers developing novel catalytic methodologies specifically for accessing these structures. The compound's significance is further amplified by its role in medicinal chemistry, where piperidine derivatives are prevalent in numerous therapeutic areas including central nervous system disorders, cardiovascular diseases, and infectious diseases. The structural complexity of this compound makes it an attractive target for synthetic methodologists seeking to develop new approaches to functionalized heterocycles.

Classification and Nomenclature Systems

The systematic classification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is classified as a piperidine derivative, specifically a 3-substituted piperidine-1-carboxylate ester. The complete IUPAC name reflects the hierarchical naming system that prioritizes the piperidine ring as the parent structure, with substituents named according to their positions and chemical nature.

The Chemical Abstracts Service has assigned this compound the registry number 887588-18-3, providing a unique identifier that facilitates database searches and regulatory tracking. Alternative naming systems and synonyms include variations such as "1-Boc-3-(3-Methoxypropylamino)piperidine" and "3-(3-Methoxypropylamino)piperidine-1-carboxylic acid tert-butyl ester," which reflect different approaches to describing the same molecular structure.

The compound's classification extends beyond simple nomenclature to include its categorization within broader chemical families. It belongs to the class of amino acid derivatives due to the presence of both amine and carboxylate functionalities, albeit in protected forms. The tert-butoxycarbonyl protecting group places it within the category of carbamate-protected amines, a classification that has significant implications for its synthetic utility and chemical reactivity. The methoxypropyl substituent classifies it as an ether-containing compound, adding another layer of functional group diversity.

From a structural perspective, the compound can be classified as a tertiary amine due to the nitrogen atom in the piperidine ring being connected to three carbon atoms. The molecular formula C₁₄H₂₈N₂O₃ indicates the presence of two nitrogen atoms, with the second nitrogen being part of the carbamate functionality. This dual nitrogen content places the compound in a specialized category of bis-nitrogen-containing heterocycles that are particularly valuable in pharmaceutical applications.

Current Research Significance

Contemporary research involving this compound reflects its growing importance in several key areas of chemical and pharmaceutical science. Current investigations focus primarily on its utility as an intermediate in the synthesis of bioactive compounds, particularly those targeting cardiovascular disorders and neurological conditions. The compound has gained attention in medicinal chemistry research due to its structural similarity to known pharmaceutical agents and its potential for further functionalization.

Recent developments in synthetic methodology have highlighted novel approaches to accessing this compound and related structures through improved catalytic processes. Researchers have developed rhodium-catalyzed asymmetric reductive Heck reactions that can provide access to enantiomerically enriched 3-substituted piperidines, including derivatives closely related to this target compound. These methodological advances represent significant progress in the field of asymmetric synthesis and have implications for the production of chirally pure pharmaceutical intermediates.

The compound's significance in current research is evidenced by its inclusion in multiple patent applications and scientific publications focused on drug discovery and development. Its role as a building block for more complex molecular architectures has made it a subject of interest for combinatorial chemistry approaches and diversity-oriented synthesis strategies. The structural features of this compound, particularly the combination of the piperidine ring with the methoxypropyl amino substituent, provide a valuable scaffold for the exploration of structure-activity relationships in pharmaceutical research.

Environmental and sustainability considerations have also influenced current research directions, with scientists exploring greener synthetic routes to access this compound and related derivatives. The development of more efficient and environmentally benign synthetic methodologies represents an important trend in contemporary organic chemistry research. Additionally, the compound's potential applications in materials science and as a ligand in coordination chemistry have begun to attract research interest, expanding its significance beyond traditional pharmaceutical applications.

Properties

IUPAC Name |

tert-butyl 3-(3-methoxypropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-5-7-12(11-16)15-8-6-10-18-4/h12,15H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJCDCRTVMUJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661744 | |

| Record name | tert-Butyl 3-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-18-3 | |

| Record name | tert-Butyl 3-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate (CAS No. 887588-18-3) is a piperidine derivative that has garnered interest due to its potential biological activities. This compound's structure, which includes a tert-butyl group and a methoxypropyl amino substituent, suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C14H28N2O3

- Molecular Weight : 272.38 g/mol

- Boiling Point : Not available

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

- LogP : Indicates high gastrointestinal absorption potential

Antiviral Properties

Research has indicated that piperidine derivatives, including this compound, exhibit antiviral activity. A study evaluated various piperidine analogues against human coronaviruses, demonstrating that certain compounds in this class can inhibit the main protease (Mpro) of SARS-CoV-2, albeit with modest efficacy . The findings suggest that structural modifications could enhance their inhibitory potential.

The mechanism by which these compounds exert their antiviral effects involves binding to the catalytic site of the Mpro enzyme. In silico studies have supported this hypothesis, indicating that further optimization of these piperidine derivatives could lead to more potent inhibitors against coronaviruses .

Study on Antiviral Activity

In a recent study, a library of 63 analogues based on the piperidine structure was synthesized and screened for activity against HCoV-229E (a model for studying coronaviruses). The most promising analogues showed low micromolar activity with an EC50 value of 7.4 μM and a CC50 value of 44 μM, resulting in a selectivity index of 6 . This suggests that while the compounds are not highly selective, they may still be viable candidates for further development.

Data Tables

| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 7.4 | 44 | 6 |

| Other Piperidine Analogues | Varies | Varies | Varies |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

One of the prominent applications of this compound is in the development of novel anticancer agents. The piperidine moiety is known for its ability to interact with biomolecules involved in cell division and proliferation. Studies have indicated that derivatives of piperidine can exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for chemotherapy .

2. Neuropharmacology

Research has also highlighted the potential neuropharmacological effects of this compound. Piperidine derivatives are often explored for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression treatments. The specific structural modifications in this compound may enhance its activity at certain receptor sites, offering a pathway for developing new antidepressants or anxiolytics .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1. Structural Comparison of Piperidine-Based Analogs

| Compound Name | CAS Number | Substituent | Key Structural Difference |

|---|---|---|---|

| tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate | N/A | 3-(3-methoxypropyl)amino | Reference compound |

| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 1235439-55-0 | 3-(1-aminoethyl) | Shorter chain; no methoxy group |

| tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate | 530116-33-7 | 4-(2-aminopropan-2-yl) | Branched chain; positional isomer |

| tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate | 1290046-61-5 | 3-(1-aminopropyl) | Linear chain; no methoxy group |

Azetidine-Core Derivatives with Piperazine Substituents

highlights analogs with an azetidine core instead of piperidine, such as tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride (CAS 2061980-49-0). Key differences include:

- Substituent Chemistry: The piperazine group in these analogs provides two nitrogen atoms for hydrogen bonding, contrasting with the single amino group in the target compound. Derivatives like tert-Butyl 3-((3-(4-methylpiperazin-1-yl)propyl)amino)azetidine-1-carboxylate (CAS 887580-89-4) further incorporate methylpiperazine, enhancing basicity and solubility .

Preparation Methods

Preparation of tert-Butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate Intermediates

According to patent WO2009133778A1, tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediates are prepared by introducing alkoxycarbonyl protecting groups on the amino group at the 3-position while maintaining the Boc group at position 1. The alkoxy group can be varied (e.g., methoxy, ethoxy, propoxy), allowing for the introduction of the 3-methoxypropyl substituent by subsequent reactions.

-

- Base-mediated reaction of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with appropriate alkylating agents.

- Reaction temperature: 0 to 160 °C (preferably 50 to 120 °C).

- Reaction time: 15 minutes to 12 hours (preferably 30 minutes to 5 hours).

- Monitoring by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

- Filtration, extraction, washing.

- Isolation by distillation or crystallization.

This method allows selective deprotection of the 3-position amino protecting group while preserving the Boc group at the 1-position, facilitating the preparation of tert-butyl 3-aminopiperidine-1-carboxylate derivatives with various substituents, including 3-methoxypropyl groups.

Alkylation of 3-Aminopiperidine Derivatives

The introduction of the 3-methoxypropyl substituent onto the 3-amino group can be achieved via nucleophilic substitution or reductive amination:

- Nucleophilic Substitution: The 3-amino group reacts with 3-methoxypropyl halides or sulfonates under basic conditions to attach the 3-methoxypropyl chain.

- Reductive Amination: Reaction of the 3-amino group with 3-methoxypropionaldehyde followed by reduction (e.g., using sodium cyanoborohydride) to yield the N-(3-methoxypropyl) derivative.

These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with bases like triethylamine or potassium carbonate.

Protection and Deprotection Considerations

- The Boc group on the piperidine nitrogen (position 1) is stable under mild alkylation conditions.

- Selective removal of protecting groups on the 3-amino substituent may be required depending on the synthetic route.

- Chromatographic purification (e.g., silica gel chromatography using ethyl acetate/hexanes gradients) is used to isolate the pure product.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-Butyl 3-aminopiperidine-1-carboxylate + 3-methoxypropyl halide, base (e.g., K2CO3), DMF, 50-80 °C | This compound | 60-75 | Alkylation step; reaction monitored by HPLC |

| 2 | Purification by silica gel chromatography (0-60% ethyl acetate in hexanes) | Pure compound | — | Product isolated as a yellow solid |

| 3 | Optional deprotection (if needed) | Final compound | — | Selective Boc deprotection if required |

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure, showing characteristic signals for the tert-butyl group (singlet ~1.4 ppm), methoxy group (~3.3-3.5 ppm), and piperidine ring protons.

- Mass Spectrometry: Confirms molecular weight consistent with C14H28N2O3 (272.38 g/mol).

- Chromatography: Purity assessed by HPLC or GC.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | tert-Butyl 3-aminopiperidine-1-carboxylate or protected derivatives |

| Alkylating Agent | 3-Methoxypropyl halide (e.g., bromide or chloride) |

| Solvent | DMF, THF, or similar polar aprotic solvent |

| Base | Potassium carbonate, triethylamine, or similar |

| Temperature | 50-80 °C |

| Reaction Time | 1-5 hours |

| Purification | Silica gel chromatography (ethyl acetate/hexanes gradient) |

| Yield | 60-75% (typical) |

| Characterization | NMR, MS, HPLC |

Research Findings and Practical Considerations

- The preparation method is adaptable to various alkoxy substituents, allowing modulation of the 3-amino substituent.

- Selective protection/deprotection strategies are crucial to maintain the integrity of the Boc group at the piperidine nitrogen.

- The compound serves as an important intermediate in medicinal chemistry for developing piperidine-based pharmaceuticals.

- Reaction conditions such as temperature and base choice significantly influence yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.